molecular formula C8H11ClN2O3S B1472871 Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride CAS No. 1798747-14-4

Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride

Cat. No.: B1472871
CAS No.: 1798747-14-4
M. Wt: 250.7 g/mol
InChI Key: FLZBVTFEKISSEW-UHFFFAOYSA-N
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Description

Molecular Identification Data

The comprehensive identification of this compound encompasses several critical molecular descriptors. The Simplified Molecular Input Line Entry System representation for the free base form is expressed as CCOC(=O)C1=C(SC(=N1)N)C(=O)C, while the hydrochloride salt incorporates an additional chloride ion. The International Chemical Identifier code for the free base is 1S/C8H10N2O3S/c1-3-13-7(12)5-6(4(2)11)14-8(9)10-5/h3H2,1-2H3,(H2,9,10), with the corresponding International Chemical Identifier Key designated as ZZARVSLBSAFZNC-UHFFFAOYSA-N.

Property Free Base Hydrochloride Salt
CAS Number 94284-63-6 1798747-14-4
Molecular Formula C8H10N2O3S C8H11ClN2O3S
Molecular Weight 214.24 g/mol 250.7025 g/mol
MDL Number MFCD18457765 MFCD28125182
PubChem CID 20145082 Not specified

Properties

IUPAC Name

ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S.ClH/c1-3-13-7(12)5-6(4(2)11)14-8(9)10-5;/h3H2,1-2H3,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZBVTFEKISSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair. The interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to the inhibition of DNA replication and cell proliferation. Additionally, this compound has been shown to bind to various proteins, influencing their structure and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of topoisomerase II, forming a stable complex that prevents the enzyme from completing its catalytic cycle. This inhibition leads to the accumulation of DNA breaks and ultimately triggers cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels.

Biological Activity

Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with acetylating agents. Various synthetic routes have been documented, leading to compounds with varying biological profiles.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound exhibits notable cytotoxic activity against several cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound demonstrated an IC50 value of 15 µM against MCF7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM) . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influence its anticancer efficacy.

CompoundCell LineIC50 (µM)
Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylateMCF715
DoxorubicinMCF710

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research shows that thiazole derivatives can inhibit the growth of various bacterial and fungal strains.

Antimicrobial Testing

In a study assessing the antimicrobial efficacy of this compound, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively .

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of thiazole derivatives. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress.

Neuroprotection Study

In an in vitro model using rat cortical neurons exposed to oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant increase in cell viability (up to 75%) compared to untreated controls . This suggests that the compound may exert protective effects through antioxidant mechanisms.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Thiazole derivatives, including ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride, have been investigated for their antimicrobial properties. Studies have shown that compounds with thiazole moieties exhibit substantial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of aminothiazoles have demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Potential
Research has highlighted the anticancer properties of thiazole derivatives. This compound has been synthesized and evaluated for its cytotoxic effects on cancer cell lines. The compound's structural features allow it to interact with biological targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .

Agricultural Chemistry

Development of Agrochemicals
The compound serves as a building block in the synthesis of new agrochemicals, particularly fungicides and herbicides. Its thiazole framework is essential for enhancing the efficacy and specificity of crop protection agents. Research indicates that thiazole-based compounds can improve crop yield by effectively controlling plant pathogens .

Material Science

Specialty Polymers and Coatings
In material science, this compound is utilized in formulating specialty polymers and coatings. These materials benefit from the compound's chemical stability and resistance to environmental factors, making them suitable for applications in harsh conditions .

Analytical Chemistry

Reagent in Analytical Methods
The compound has been employed as a reagent in various analytical techniques. It aids in the detection and quantification of other chemical species in complex mixtures, demonstrating its utility in both qualitative and quantitative analysis .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives for their antibacterial activity against E. coli and S. aureus. The results showed that compounds derived from ethyl 5-acetyl-2-amino-1,3-thiazole exhibited MIC values ranging from 20–28 μg/mL, comparable to ciprofloxacin .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of thiazole derivatives. The study reported that certain synthesized compounds demonstrated significant cytotoxicity against human cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
PharmaceuticalAntimicrobial agentsMIC values comparable to standard antibiotics
Anticancer agentsSignificant cytotoxicity against cancer cell lines
Agricultural ChemistryDevelopment of fungicides/herbicidesEnhanced efficacy in crop protection
Material ScienceSpecialty polymersImproved stability and environmental resistance
Analytical ChemistryReagent for detectionEffective in quantifying complex chemical mixtures

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride with analogous thiazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Salt Form) Key Features Reference
This compound 2-NH₂, 4-COOEt, 5-Acetyl C₉H₁₁N₃O₃S·HCl (estimated) ~277.7 (estimated) Not reported Hydrochloride (high) Acetyl group enhances lipophilicity
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride 2-NH₂, 5-COOEt, 4-CH₃ C₇H₁₀N₂O₂S·HCl 222.69 Not reported Hydrochloride (high) Methyl at 4 alters steric hindrance
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 2-Ph, 4-COOEt, 5-CF₃ C₁₃H₁₀F₃NO₂S 309.28 Not reported Free base (moderate) CF₃ group improves metabolic stability
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride 2-(CH₂)₂NH₂, 4-COOEt C₈H₁₁N₃O₂S·2HCl ~298.6 (estimated) Not reported Dihydrochloride (high) Aminoethyl enhances cationic character
Ethyl 3-((2-chlorophenyl)amino)-5-methyl-2,4-thiazolecarboxylate 3-(2-ClPhNH), 5-CH₃, 2-COOEt C₁₃H₁₃ClN₂O₂S 296.77 145–146 Free base (low) Bulky substituent limits solubility

Key Observations:

  • Substituent Positioning: The position of functional groups significantly impacts electronic distribution and steric effects. For example, the acetyl group at position 5 in the target compound may enhance π-π stacking compared to the trifluoromethyl group in .
  • Solubility: Hydrochloride and dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases (e.g., ).
  • Biological Relevance: Trifluoromethyl groups () and aminoethyl moieties () are associated with improved metabolic stability and target binding, respectively.

Crystallographic and Structural Insights

  • Planarity: In , the thiazole and phenyl rings are nearly coplanar (dihedral angle: 5.15°), promoting dense crystal packing. The acetyl group in the target compound may reduce planarity, affecting crystallinity.
  • Hydrogen Bonding: Amino groups (e.g., ) facilitate intermolecular hydrogen bonds, while CF₃ () and morpholino () groups rely on hydrophobic interactions.

Preparation Methods

Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate Derivatives

A foundational method involves reacting thiourea with α-bromoacetophenone derivatives in ethanol at elevated temperatures (~70 °C) for about 1 hour. After cooling, the product precipitates and is isolated by filtration and drying. This method yields high purity products with yields near 100% for ethyl 2-amino-1,3-thiazole-4-carboxylate analogs.

Parameter Conditions Outcome
Reactants Thiourea (1.2 mmol), 2-bromoacetophenone (1 mmol) Formation of thiazole ring
Solvent Ethanol (2 mL) Medium for reaction
Temperature 70 °C Optimal for cyclization
Reaction Time 1 hour Complete conversion
Yield ~100% High purity white solid
Product Isolation Cooling, filtration, drying Solid product

This approach is adaptable by varying the α-bromoacetophenone to introduce different substitutions such as acetyl groups at the 5-position.

Improved Industrial Method for Ethyl 2-amino-4-methylthiazole-5-carboxylate (Related Compound)

A patented industrially relevant method for a close analog, ethyl 2-amino-4-methylthiazole-5-carboxylate, provides a detailed protocol with advantages in reaction time, temperature, and yield:

  • Solvent system: Ethanol with 10–35% ethyl acetate.
  • Catalyst: Sodium carbonate (0.01–0.1 weight ratio relative to 2-chloroacetyl acetacetic ester).
  • Reactants: Thiourea and ethyl 2-chloroacetoacetate.
  • Reaction conditions:
    • Heat mixture to 40–55 °C.
    • Dropwise addition of ethyl 2-chloroacetoacetate over 20–30 minutes.
    • Post-addition heating at 60–70 °C for 5–5.5 hours.
  • Workup: Removal of most solvent by distillation, cooling, filtration, pH adjustment to 9–10 with caustic soda, stirring, filtration, and vacuum drying.
  • Yield: >98%.
  • Melting point: 172–173 °C.
Step Description Conditions/Details Notes
1 Prepare ethanol solution with ethyl acetate 10–35% concentration, 200 mL Thiourea (30.4 g), sodium carbonate (0.3–3.3 g) added
2 Heat to 40–55 °C, add ethyl 2-chloroacetoacetate dropwise 33 g added over 20–30 min Reaction temperature raised to 60–70 °C for 5–5.5 h
3 Remove solvent by distillation, cool, filter Ambient temperature Removes unreacted thiourea
4 Add filtrate to water, adjust pH to 9–10 with 30% NaOH Stir for 0.5 h Precipitates product
5 Filter, vacuum dry Room temperature Obtain product with high purity and yield

Comparative Analysis of Preparation Conditions

Parameter Traditional Method (Thiourea + α-bromoacetophenone) Patented Industrial Method (Thiourea + 2-chloroacetyl acetacetic ester)
Solvent Ethanol Ethanol with ethyl acetate (10–35%)
Catalyst None Sodium carbonate (0.01–0.1 weight ratio)
Temperature 70 °C 40–70 °C (stepwise heating)
Reaction Time 1 hour 5–5.5 hours
Yield ~100% >98%
Product Isolation Cooling, filtration, drying Distillation, pH adjustment, filtration, vacuum drying
Energy Consumption Moderate Reduced due to lower temperature and no reflux
Scalability Moderate High, suitable for industrial production

Research Findings and Notes

  • The addition of sodium carbonate acts as a catalyst/base, improving reaction rate and yield while reducing energy consumption.
  • Use of mixed solvents (ethanol with ethyl acetate) optimizes solubility and reaction kinetics.
  • Controlled temperature ramping and dropwise addition of the α-haloketone precursor prevent side reactions and decomposition.
  • pH adjustment post-reaction is critical for precipitation and purification of the product.
  • The hydrochloride salt form can be obtained by treating the free base with hydrochloric acid, enhancing stability, solubility, and ease of handling, although specific preparation details for the hydrochloride salt are less reported and may follow standard salt formation protocols.

Summary Table of Key Preparation Parameters

Parameter Value/Range Remarks
Thiourea amount ~30.4 g per 200 mL solvent Stoichiometric with α-haloketone
Sodium carbonate 0.3–3.3 g (0.01–0.1 weight ratio) Catalytic role
Ethanol concentration 10–35% ethyl acetate in ethanol Solvent system optimization
Temperature (addition) 40–55 °C Dropwise addition of α-haloketone
Temperature (reaction) 60–70 °C Thermal insulation phase
Reaction time 5–5.5 hours Sufficient for complete cyclization
pH adjustment 9–10 For product precipitation
Yield >98% High efficiency
Melting point 172–173 °C Consistent with literature

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves cyclization reactions using precursors like ethyl 2-bromoacetate and thiourea under basic conditions. For example, analogous thiazole derivatives are synthesized via refluxing intermediates with thionyl chloride followed by recrystallization from ethanol to improve purity . Yield optimization depends on reaction temperature (e.g., controlled reflux), solvent polarity (ethanol or THF), and stoichiometric ratios of reactants. Automated systems, such as continuous flow reactors, can enhance reproducibility and scalability .

Q. How is the crystallographic structure of this compound determined, and what software tools are recommended for data refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves mounting crystals on a diffractometer, followed by structure solution using direct methods (e.g., SHELXS) and refinement with SHELXL. The WinGX suite is recommended for integrating data processing, structure visualization, and validation . For challenging cases (e.g., twinning or disorder), iterative refinement with SHELXL and electron density map analysis are critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrogen bonding (e.g., amino protons at δ 6.5–7.5 ppm).
  • IR : Stretching frequencies for acetyl (C=O at ~1700 cm1^{-1}) and thiazole rings (C-S at ~650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
    Cross-referencing with crystallographic data resolves ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel thiazole derivatives?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:

  • Dynamic NMR : To detect slow-exchange processes (e.g., keto-enol tautomerism).
  • Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data.
  • Crystallographic Validation : Overlaying experimental and computed structures identifies conformational mismatches .

Q. What strategies improve regioselectivity during the cyclization step in thiazole synthesis?

  • Methodological Answer : Regioselectivity is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., acetyl) direct cyclization to specific positions.
  • Catalysts : Lewis acids (e.g., ZnCl2_2) stabilize transition states.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on electrophilic carbons.
    Kinetic studies under varying conditions (e.g., time-resolved IR) can identify optimal pathways .

Q. How does the acetyl group at the 5-position influence the thiazole ring’s electronic properties and reactivity?

  • Methodological Answer : The acetyl group withdraws electron density via resonance, reducing the ring’s aromaticity and increasing susceptibility to electrophilic substitution at the 4-position. Computational studies (e.g., NBO analysis) quantify charge distribution, while X-ray crystallography reveals bond length alterations (e.g., C-S bond elongation) . Reactivity can be modulated by substituting the acetyl group with electron-donating moieties .

Q. What challenges arise in recrystallizing this compound, and how can solubility properties be manipulated?

  • Methodological Answer : Poor solubility in common solvents (e.g., water) necessitates mixed-solvent systems (ethanol/water). Techniques include:

  • Temperature Gradients : Slow cooling from near-boiling ethanol promotes crystal growth.
  • Additives : Hydrochloric acid (HCl) enhances ionic character, improving solubility.
  • High-Throughput Screening : Microscale solubility assays identify optimal solvent combinations .

Data Analysis and Optimization

Q. How can researchers address low yields in multi-step syntheses of thiazole derivatives?

  • Methodological Answer :

  • Intermediate Trapping : Quenching reactions at timed intervals isolates stable intermediates (e.g., via TLC monitoring).
  • Design of Experiments (DoE) : Statistical models (e.g., ANOVA) optimize variables (temperature, pH) for maximum yield.
  • Green Chemistry : Solvent-free mechanochemical synthesis reduces side reactions .

Q. What computational tools predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screens binding affinity to targets (e.g., bacterial enzymes).
  • QSAR Models : Correlates substituent properties (logP, molar refractivity) with antimicrobial activity.
  • ADMET Prediction : SwissADME estimates pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride

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